6-Amino-2-(ethylthio)-4-pyrimidinol

Catalog No.
S823286
CAS No.
37660-22-3
M.F
C6H9N3OS
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-(ethylthio)-4-pyrimidinol

CAS Number

37660-22-3

Product Name

6-Amino-2-(ethylthio)-4-pyrimidinol

IUPAC Name

4-amino-2-ethylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)

InChI Key

OYIIQANZEPCOQV-UHFFFAOYSA-N

SMILES

CCSC1=NC(=CC(=O)N1)N

Canonical SMILES

CCSC1=NC(=O)C=C(N1)N

Isomeric SMILES

CCSC1=NC(=O)C=C(N1)N

6-Amino-2-(ethylthio)-4-pyrimidinol is a heterocyclic organic compound with the molecular formula C₆H₉N₃OS and a molecular weight of 171.221 g/mol. It features a pyrimidine ring substituted with an amino group and an ethylthio group at the 2-position. This compound is classified under pyrimidines, which are significant in various biological processes and pharmaceutical applications due to their structural diversity and reactivity .

The chemical behavior of 6-amino-2-(ethylthio)-4-pyrimidinol includes various reactions typical of pyrimidine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The ethylthio group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .
  • Condensation Reactions: Under acidic or basic conditions, this compound can undergo condensation reactions, leading to more complex structures .

6-Amino-2-(ethylthio)-4-pyrimidinol exhibits notable biological activities, particularly in pharmacology. Research indicates that derivatives of this compound may act as antagonists at specific receptor sites, such as the P2Y12 receptors, which are involved in platelet aggregation and cardiovascular functions . Additionally, compounds with similar structures have been investigated for their potential anti-tumor and anti-inflammatory properties .

The synthesis of 6-amino-2-(ethylthio)-4-pyrimidinol can be achieved through several methods:

  • Alkylation Reactions: Starting from 2-amino-4-pyrimidinol, alkylation with ethylthio compounds can yield the desired product.
  • Multicomponent Reactions: Combining various reactants under specific conditions can facilitate the formation of pyrimidine derivatives, including this compound .
  • Cyclization Techniques: Utilizing cyclization methods involving precursors like ethyl bromopyruvate can lead to the synthesis of pyrimidinone derivatives .

6-Amino-2-(ethylthio)-4-pyrimidinol has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against various diseases.
  • Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC), making it useful in pharmacokinetics and drug formulation studies .
  • Biological Research: The compound serves as a model for studying receptor interactions and enzyme inhibition mechanisms.

Interaction studies involving 6-amino-2-(ethylthio)-4-pyrimidinol focus on its binding affinity and activity at various biological targets. For instance, studies have demonstrated its role as an antagonist at P2Y12 receptors, impacting cyclic adenosine monophosphate accumulation in cellular models . These interactions are crucial for understanding the compound's pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 6-amino-2-(ethylthio)-4-pyrimidinol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Amino-2-mercapto-3H-pyrimidin-4-oneContains a mercapto group instead of ethylthioPotentially stronger biological activity
5-Amino-2-(methylthio)-4-pyrimidinolMethylthio group at the same positionDifferent pharmacological properties
4-Amino-2-thiopyrimidineLacks the ethyl groupSimpler structure; used in different applications

These compounds highlight the versatility of pyrimidine derivatives while showcasing the unique properties imparted by different substituents at key positions on the ring.

XLogP3

0.1

Dates

Modify: 2023-08-15

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